(1-Butanoyl-1H-benzimidazol-2-yl)acetonitrile
Description
Systematic IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(1-butanoylbenzimidazol-2-yl)acetonitrile . This nomenclature follows these conventions:
- The parent structure is benzimidazole , a bicyclic system comprising a benzene ring fused to an imidazole ring.
- The butanoyl group (CH₂CH₂CH₂CO-) is attached to the nitrogen atom at position 1 of the benzimidazole core.
- The acetonitrile group (CH₂CN) is bonded to the carbon at position 2 of the benzimidazole.
The numbering of the benzimidazole ring follows IUPAC guidelines, prioritizing the imidazole nitrogen atoms at positions 1 and 3. The substituents are listed in alphabetical order, with locants assigned to ensure unambiguous identification.
Structural Representation
The molecular structure is represented by the SMILES notation CCCC(=O)N1C2=CC=CC=C2N=C1CC#N, which encodes the following features:
- A butanoyl chain (
CCCC(=O)) bonded to nitrogen at position 1. - A benzimidazole core (
N1C2=CC=CC=C2N=C1) with a methylene cyanide group (CC#N) at position 2.
The InChIKey QRDVJKSPUTZYHL-UHFFFAOYSA-N provides a standardized hashed identifier for computational searches in chemical databases.
Structure
3D Structure
Properties
CAS No. |
88482-12-6 |
|---|---|
Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(1-butanoylbenzimidazol-2-yl)acetonitrile |
InChI |
InChI=1S/C13H13N3O/c1-2-5-13(17)16-11-7-4-3-6-10(11)15-12(16)8-9-14/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
QRDVJKSPUTZYHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C2=CC=CC=C2N=C1CC#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (1-Butanoyl-1H-benzimidazol-2-yl)acetonitrile typically involves:
- Formation of the benzimidazole core.
- Introduction of the butanoyl group at the N-1 position.
- Attachment of the acetonitrile group at the 2-position of the benzimidazole ring.
These steps are often carried out sequentially or via one-pot methods depending on the desired scale and purity.
Preparation of Benzimidazole Core
The benzimidazole nucleus is commonly synthesized by cyclization of o-phenylenediamine derivatives with appropriate carbonyl or nitrile-containing reagents.
Cyclization with cyanoacetate derivatives: Fusion of o-phenylenediamine with cyanoacetic acid esters or cyanoacetamide at elevated temperatures leads to 1H-benzimidazole-2-acetonitriles, which serve as key intermediates for further functionalization.
One-pot visible light mediated synthesis: A recent mild and scalable method involves a photocatalyst-free, visible light-mediated cyclodesulfurization of o-phenylenediamines with isothiocyanates, yielding N-substituted 2-aminobenzimidazoles under ambient conditions with high yields (up to 92%). Although this method focuses on 2-aminobenzimidazoles, it demonstrates the potential for mild benzimidazole core formation.
Introduction of the Butanoyl Group at N-1 Position
The N-acylation of benzimidazole derivatives is a critical step to introduce the butanoyl moiety.
Acylation with butanoyl chloride: Benzimidazole derivatives can be reacted with butanoyl chloride in anhydrous solvents such as dichloroethane or acetonitrile at elevated temperatures (e.g., 80–90°C) to afford N-butanoyl benzimidazoles. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion.
Base-mediated acylation: The use of bases such as potassium carbonate or triethylamine facilitates the acylation by neutralizing the generated HCl and driving the reaction forward.
Attachment of the Acetonitrile Group at the 2-Position
The 2-position of benzimidazole is functionalized with an acetonitrile group through condensation or substitution reactions.
Stobbe condensation and cyclization: A patented method describes a two-step process where a Stobbe condensation between a benzimidazole precursor and a suitable aldehyde or ester is followed by cyclization in acetonitrile solvent at 80–85°C to yield the target compound with excellent yield.
Nucleophilic substitution: The benzimidazole carbanion at the 2-position can undergo nucleophilic substitution with halogenated acetonitrile derivatives to introduce the acetonitrile group.
Optimized Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Molar Ratio | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Benzimidazole core formation | o-Phenylenediamine + cyanoacetate derivatives | Fusion or reflux | 100–150 (fusion) | 1:1 | 70–85 | High temperature fusion or reflux required |
| N-Butanoylation | Butanoyl chloride + base (K2CO3 or Et3N) | DCE or acetonitrile | 80–90 | 1:1.2 | 75–90 | Anhydrous conditions preferred |
| Acetonitrile group attachment | Stobbe condensation + cyclization | Methanol, acetonitrile | 50–85 | 1:1 to 1:4 (varies) | 80–95 | Two-step process with base catalyst |
Representative Synthetic Route (Based on Patent WO2015005615A1)
Step 1: Stobbe Condensation
- React a benzimidazole precursor (Chemical Formula 8) with an aldehyde or ester (Chemical Formula 9) in the presence of a base such as potassium tert-butoxide or sodium ethoxide.
- Use solvents like methanol, ethanol, or acetonitrile.
- Maintain temperature between 50°C and 55°C.
- Molar ratio of 1:1 to 1:4, preferably 1:1.4.
- Obtain intermediate compound (Chemical Formula 10).
Step 2: Cyclization
- React intermediate (Chemical Formula 10) with a cyclizing agent (Chemical Formula 11) in acetonitrile.
- Temperature range: 80°C to 85°C.
- Molar ratio 1:1 to 1:4, preferably 1:2.8.
- Yield the target compound this compound (Chemical Formula 1).
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.
- Characterization includes NMR, IR, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary of Key Research Findings
- The patented method offers a cost-effective, scalable, and high-yielding route without hazardous reagents, suitable for industrial production.
- Mild, photocatalyst-free visible light methods provide environmentally friendly alternatives for benzimidazole core synthesis but may require adaptation for acetonitrile substitution.
- Base-mediated N-acylation and nucleophilic substitution are reliable for functional group introduction with good selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-butyryl-1H-benzo[d]imidazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that (1-Butanoyl-1H-benzimidazol-2-yl)acetonitrile exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
A study published in the Journal of Medicinal Chemistry found that this compound inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 15 µM and 20 µM, respectively. This suggests its potential as a lead compound for developing anticancer therapeutics.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. It has shown effectiveness against both bacteria and fungi.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Enzyme Interactions
In biological research, this compound can be utilized to study enzyme interactions. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into metabolic pathways.
Antitubercular Activity
Recent studies have explored its potential as an antitubercular agent. The compound was tested against Mycobacterium tuberculosis and demonstrated promising results in both in vitro and in vivo models.
Case Study: Antitubercular Efficacy
A series of derivatives based on benzimidazole were synthesized and evaluated for their antitubercular activity. Compounds exhibiting significant inhibitory action were further assessed for their effects on vital mycobacterial enzymes such as isocitrate lyase.
Synthesis of Novel Materials
The unique properties of this compound make it a valuable building block in the synthesis of advanced materials. Its ability to form stable complexes with metals opens avenues for creating materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1-butyryl-1H-benzo[d]imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in the substituent at the 1-position of the benzimidazole ring:
- Methyl group : (2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile (CAS 484678-71-9) has a simpler methyl substituent, reducing steric hindrance and altering solubility .
- Phenylmethyl group : 1-(Phenylmethyl)-1H-benzimidazole-2-acetonitrile (CAS 7711-26-4) includes an aromatic moiety, enhancing π-π stacking interactions and molecular weight (247.3 g/mol vs. 171.2 g/mol for the methyl analog) .
Table 1: Physical and Structural Properties
*Calculated based on molecular formula C₁₄H₁₅N₃O.
Physicochemical Properties
- Melting Points : Substituted thiazole analogs (Table 2, ) exhibit melting points ranging from 90–161°C, influenced by substituent polarity and symmetry. For example, bromine substitution (4c) raises the melting point to 147–148°C, whereas methyl groups (4d) lower it to 125–126°C .
- Solubility: The butanoyl group likely increases lipid solubility compared to polar groups (e.g., -OH or -NH₂), aligning with trends in benzimidazole derivatives .
Biological Activity
(1-Butanoyl-1H-benzimidazol-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C12H12N4O
- Molecular Weight : 232.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The benzimidazole moiety is known for its role in modulating enzyme activity and influencing neuroprotective effects.
Antioxidant Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antioxidant properties. These compounds can reduce oxidative stress and protect neuronal cells from damage caused by free radicals. A study demonstrated that derivatives effectively scavenge reactive oxygen species (ROS), thereby mitigating neuroinflammation and neuronal cell death .
Neuroprotective Effects
In vivo studies have shown that this compound can ameliorate ethanol-induced neurodegeneration. Treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a neuroprotectant .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound indicate effectiveness against various bacterial strains, including Pseudomonas aeruginosa. The compound demonstrated a significant reduction in bacterial growth, highlighting its potential as an antimicrobial agent .
Case Study 1: Neuroprotective Properties
A study involving rats assessed the neuroprotective effects of this compound against ethanol-induced oxidative stress. The treatment group showed improved cognitive function in maze tests compared to the control group, which received ethanol only. This suggests a protective effect against memory impairment linked to oxidative damage .
| Group | Treatment | Memory Test Performance |
|---|---|---|
| Control | Ethanol (2 g/kg) | Low |
| Treatment Group 1 | Ethanol + Compound (10 mg/kg) | Moderate |
| Treatment Group 2 | Ethanol + Donepezil (3 mg/kg) | High |
Case Study 2: Antimicrobial Efficacy
In vitro studies evaluated the antimicrobial efficacy of this compound against Pseudomonas aeruginosa. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Pseudomonas aeruginosa | 32 |
| Escherichia coli | 64 |
| Staphylococcus aureus | 128 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
